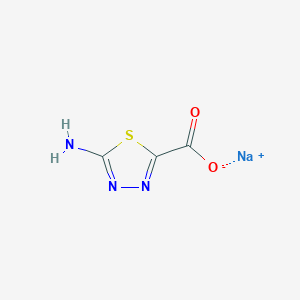

![molecular formula C8H10O B2644432 Bicyclo[3.2.1]oct-2-en-8-one CAS No. 17344-66-0](/img/structure/B2644432.png)

Bicyclo[3.2.1]oct-2-en-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

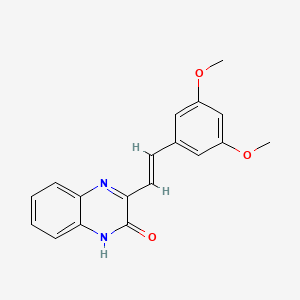

Bicyclo[3.2.1]oct-2-en-8-one is a chemical compound with the molecular formula C8H12 . It is also known by other names such as Bicyclo (3.2.1)-2-octene .

Synthesis Analysis

The synthesis of Bicyclo[3.2.1]oct-2-en-8-one involves several key steps. One approach is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3-one intermediate . Another method involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The synthesis can also involve a ring-closing metathesis to form the C-ring as well as the application of a ruthenium-catalyzed enyne cycloisomerization .Molecular Structure Analysis

The molecular structure of Bicyclo[3.2.1]oct-2-en-8-one can be analyzed using 1D and 2D NMR and HR-MS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions. For instance, cyano or trifluoromethyl substituents in the 3-position of phenol markedly promote the 2,-photocycloaddition of cyclopentene . The cyanophenol yields both 2- and 4-cyanobicyclo [3.2.1] oct-2-en-8-ones 13 and 15 with little selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.2.1]oct-2-en-8-one can be analyzed using various methods. The compound has a molecular weight of 108.1809 . More detailed properties can be found in databases like ChemSpider .科学的研究の応用

- Bicyclo[3.2.1]oct-2-en-8-one serves as a valuable building block in organic synthesis. Researchers have developed efficient methods for its preparation, such as the double Michael addition (DMA) to cyclic dienones . This reaction allows the introduction of various substituents at the 8-position, leading to diverse derivatives.

- The 8-azabicyclo[3.2.1]octane scaffold is a central core in tropane alkaloids, which exhibit diverse biological activities . Researchers focus on stereoselective approaches to construct this scaffold, aiming to access natural products and potential drug candidates.

- Bicyclo[3.2.1]oct-2-en-8-one participates in interesting photochemical reactions. For instance, the photoreaction of 3-trifluoromethylphenol with cyclopentene yields specific bicyclic products .

- Bicyclo[3.2.1]oct-2-en-8-one derivatives appear in some biologically active compounds . These include natural products and potential pharmaceutical agents.

- Researchers have applied bicyclo[3.2.1]octane frameworks in green chemistry approaches. By minimizing waste and reducing ecological impact, they aim to synthesize complex molecules efficiently .

- Bicyclo[3.2.1]oct-2-en-8-one’s bridged ring system allows for interesting stereochemical control. Researchers investigate the stereochemistry of the bridged secondary, tertiary, or quaternary centers during its synthesis .

Synthetic Methodology and Organic Chemistry

Tropane Alkaloid Synthesis

Photocycloaddition Reactions

Biologically Active Compounds

Green Chemistry and Ecological Impact

Stereochemistry and Conformational Studies

特性

IUPAC Name |

bicyclo[3.2.1]oct-2-en-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDBDTYYKFOVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.1]oct-2-en-8-one | |

Q & A

Q1: What are the common synthetic routes to Bicyclo[3.2.1]oct-2-en-8-one?

A1: Several synthetic pathways have been explored for the production of Bicyclo[3.2.1]oct-2-en-8-one. One prominent route involves the utilization of transition metal complexes, specifically carbonyliron complexes, as intermediates. [, ] This method, pioneered by Edward R. Birnbaum, utilizes readily available starting materials like cycloheptatriene and cyclooctatetraene, which upon complexation with iron carbonyl species and subsequent chemical transformations, yield the desired Bicyclo[3.2.1]oct-2-en-8-one. Another interesting synthesis route involves the meta-photocycloaddition of cyclopentene to phenols. [] Depending on the substituent on the phenol ring, this reaction can yield Bicyclo[3.2.1]oct-2-en-8-ones or 1-hydroxydihydrosemibullvalenes, highlighting the impact of substituents on reaction outcomes.

Q2: Can you elaborate on the role of Manganese(III) in the synthesis of Bicyclo[3.2.1]oct-2-en-8-one derivatives?

A2: Manganese(III)-based oxidative free-radical cyclization offers a versatile approach for synthesizing Bicyclo[3.2.1]oct-2-en-8-one derivatives. [] This method utilizes Mn(III) salts, like Mn(OAc)₃, as oxidants to generate radical intermediates from unsaturated ketones. For instance, treating cyclopentanone with Mn(OAc)₃ and a copper catalyst leads to the formation of Bicyclo[3.2.1]oct-3-en-8-one and Bicyclo[3.2.1]oct-2-en-8-one. This approach proves particularly useful for synthesizing bridged bicyclic ketones, showcasing the potential of Mn(III)-mediated reactions in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)

![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)